Chemical structure and molecular weight of 2-(Pyrrolidin-3-ylmethyl)pyridine 2HCl
Chemical structure and molecular weight of 2-(Pyrrolidin-3-ylmethyl)pyridine 2HCl
The following technical guide details the chemical identity, physicochemical properties, synthetic methodology, and applications of 2-(Pyrrolidin-3-ylmethyl)pyridine Dihydrochloride .
Executive Summary
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride (CAS: 1361115-13-0) is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and as a fragment in kinase inhibitor discovery. Structurally, it consists of a pyridine ring linked at the C2 position to the C3 position of a pyrrolidine ring via a methylene bridge. This specific connectivity offers a unique vector for exploring the
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identification[4]
-
IUPAC Name: 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
-
Molecular Formula:
(Salt) / (Free Base) -
SMILES: C1NCC(C1)Cc1ccccn1.Cl.Cl
-
Synonyms: 3-(Pyridin-2-ylmethyl)pyrrolidine 2HCl (alternative numbering based on pyrrolidine parent).
Structural Topology
The molecule features two distinct nitrogenous heterocycles separated by a flexible methylene linker. This flexibility allows the pyrrolidine nitrogen to adopt various conformations relative to the pyridine nitrogen, a critical feature for binding site adaptation in protein targets.
Figure 1: Topological connectivity of 2-(Pyrrolidin-3-ylmethyl)pyridine. The methylene bridge (yellow) links the aromatic pyridine (left) to the aliphatic pyrrolidine (right).
Physicochemical Properties[7]
The dihydrochloride salt form is preferred for storage and handling due to the volatility and oxidation sensitivity of the free base amine.
Molecular Weight Breakdown
| Component | Formula | Calculation | Exact Mass ( g/mol ) |
| Free Base | (10×12.01) + (14×1.008) + (2×14.007) | 162.23 | |
| 2HCl Salt | 162.23 + (2 × 36.46) | 235.15 |
Key Properties[8]
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Appearance: White to off-white hygroscopic solid.
-
Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et2O).
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Acidity (pKa):
- (Pyridine N): ~5.2
- (Pyrrolidine NH): ~10.5
-
Note: In the 2HCl form, both nitrogens are protonated.
-
Hygroscopicity: The salt is hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Synthetic Methodology (Self-Validating Protocol)
While specific patent literature for this exact isomer is sparse compared to nornicotine, the most robust, high-purity synthesis utilizes a Wittig Olefination followed by Hydrogenation . This route avoids the regioselectivity issues of direct pyridine alkylation.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis via Wittig olefination ensures correct connectivity and high purity.
Detailed Protocol
Step 1: Preparation of Phosphonium Ylide Precursor
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Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and Triphenylphosphine (1.1 eq) in Toluene.
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Reflux for 12 hours. A white precipitate (Phosphonium salt) forms.
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Filter, wash with Ether, and dry.
Step 2: Wittig Coupling (The Critical Step)
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Suspend the Phosphonium salt in anhydrous THF under Argon.
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Add Potassium tert-butoxide (KOtBu) or NaH (2.2 eq) at 0°C. Validation: Solution turns deep orange/red (Ylide formation).
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Add N-Boc-3-pyrrolidinone (1.0 eq) dropwise.
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Stir at Room Temperature for 4-6 hours. Validation: Disappearance of ketone peak in TLC/LCMS.
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Quench with water, extract with EtOAc. Purify the alkene intermediate.
Step 3: Hydrogenation & Deprotection
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Dissolve the alkene in Methanol. Add 10% Pd/C catalyst (10 wt%).
-
Stir under
balloon (1 atm) for 16 hours. Validation: LCMS shows mass shift (+2 Da). -
Filter catalyst. Concentrate to obtain N-Boc-2-(pyrrolidin-3-ylmethyl)pyridine.
-
Dissolve in Dioxane. Add 4M HCl in Dioxane (5 eq). Stir 2 hours.
-
Concentrate and triturate with Ether to yield the white solid 2HCl salt .
Applications in Drug Discovery[7][9][10][11]
Nicotinic Acetylcholine Receptors (nAChRs)
This compound acts as a structural hybrid of nicotine and lobeline analogs.
-
Mechanism: The pyridine nitrogen mimics the aromatic cation interaction, while the pyrrolidine nitrogen (protonated at physiological pH) interacts with the anionic aspartate residue in the receptor binding pocket.
-
Selectivity: The "3-ylmethyl" spacing (longer distance than nornicotine) often alters selectivity profiles between
and nAChR subtypes, potentially reducing toxicity.
Fragment-Based Drug Discovery (FBDD)
As a low-molecular-weight fragment (MW < 250), this compound is ideal for FBDD campaigns targeting:
-
Kinases: The pyridine ring serves as a hinge binder.
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GPCRs: The pyrrolidine amine allows for rapid diversification via amide coupling or reductive amination to build larger lead compounds.
Analytical Characterization (QC Standards)
To ensure scientific integrity, the following analytical criteria must be met:
| Method | Expected Result |
| 1H NMR (D2O) | |
| LC-MS | Single peak. Mass |
| Elemental Analysis | Calculated for |
References
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PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) - Analogous Structure Analysis. National Library of Medicine. Retrieved February 21, 2026, from [Link]
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Bosenbecker, J., et al. (2014).[3][4] Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones. Journal of Biochemical and Molecular Toxicology. (Demonstrates reactivity of 2-aminomethylpyridine analogs). Retrieved February 21, 2026, from [Link]
-
Zuo, L., et al. (2024).[5] Synthesis of 2-substituted pyrrolidines. Journal of Organic Chemistry. (General pyrrolidine synthesis methods). Retrieved February 21, 2026, from [Link]
Sources
- 1. Pyrrolidinylmethyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. evitachem.com [evitachem.com]
- 3. Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
